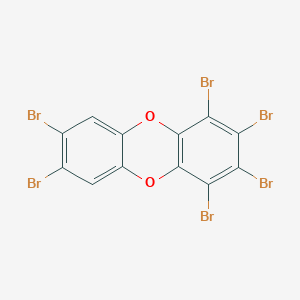
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin is a useful research compound. Its molecular formula is C12H2Br6O2 and its molecular weight is 657.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Monitoring
HxBDD is often studied as part of environmental monitoring programs due to its classification as a persistent organic pollutant (POP). It is a byproduct of various industrial processes and can accumulate in the environment. Research has shown that HxBDD can be detected in soil, sediment, and biota samples across different ecosystems.
Key findings:
- HxBDD is frequently found in contaminated sites associated with industrial activities and waste disposal.
- The compound's persistence in the environment poses risks to both terrestrial and aquatic ecosystems.
Analytical Methods
The detection and quantification of HxBDD are critical for assessing environmental contamination and human exposure. Various analytical techniques are employed:
- Gas Chromatography-Mass Spectrometry (GC-MS) : This method is widely used for the separation and identification of dioxin compounds, including HxBDD. It allows for the detection of trace levels in complex matrices such as soil and biological tissues.
- High-Performance Liquid Chromatography (HPLC) : HPLC is another technique utilized for analyzing HxBDD in environmental samples. Its sensitivity makes it suitable for detecting low concentrations.
Case Study:
A study conducted by Wayman et al. (2011) demonstrated the effectiveness of GC-MS in detecting HxBDD in human serum samples, highlighting its application in biomonitoring efforts .
Human Health Implications
Research indicates that exposure to HxBDD may pose significant health risks. As with other dioxins, it has been associated with various adverse health effects, including:
- Cancer Risk : Epidemiological studies suggest a correlation between dioxin exposure and increased cancer risk.
- Reproductive and Developmental Effects : Animal studies indicate that HxBDD may disrupt endocrine function and lead to reproductive issues.
Regulatory Considerations:
The U.S. Environmental Protection Agency (EPA) has established guidelines for monitoring dioxin-like compounds due to their potential health impacts. These guidelines include recommended maximum contaminant levels in drinking water and soil remediation goals .
Table 1: Summary of Research Findings on HxBDD
Eigenschaften
CAS-Nummer |
110999-44-5 |
|---|---|
Molekularformel |
C12H2Br6O2 |
Molekulargewicht |
657.6 g/mol |
IUPAC-Name |
1,2,3,4,7,8-hexabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H2Br6O2/c13-3-1-5-6(2-4(3)14)20-12-10(18)8(16)7(15)9(17)11(12)19-5/h1-2H |
InChI-Schlüssel |
JGZILVYVJLWSIH-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
Kanonische SMILES |
C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
Key on ui other cas no. |
110999-44-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















